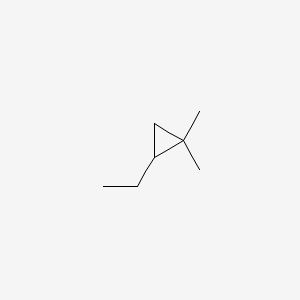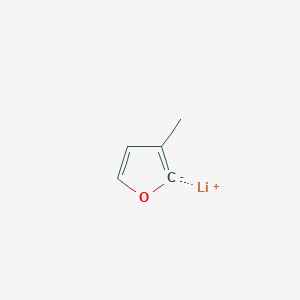![molecular formula C9H12O B14653615 Bicyclo[4.2.1]non-7-en-9-one CAS No. 42948-91-4](/img/structure/B14653615.png)
Bicyclo[4.2.1]non-7-en-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[4.2.1]non-7-en-9-one is an organic compound with the molecular formula C₉H₁₂O. It is a bicyclic ketone characterized by its unique structure, which includes a seven-membered ring fused to a three-membered ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bicyclo[4.2.1]non-7-en-9-one can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where cyclopentadiene reacts with a suitable dienophile under controlled conditions to form the bicyclic structure. Another method includes the intramolecular aldol condensation of appropriate precursors .
Industrial Production Methods: Industrial production of this compound typically involves optimized versions of these synthetic routes, with a focus on maximizing yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in scaling up the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Bicyclo[4.2.1]non-7-en-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols .
Applications De Recherche Scientifique
Bicyclo[4.2.1]non-7-en-9-one has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Research is ongoing into its potential as a precursor for pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.
Industry: It is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which bicyclo[4.2.1]non-7-en-9-one exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Bicyclo[3.3.1]nonane: Another bicyclic compound with a different ring structure.
Bicyclo[4.2.1]nona-2,4,7-trien-9-one: A related compound with additional double bonds in the ring system.
Propriétés
Numéro CAS |
42948-91-4 |
|---|---|
Formule moléculaire |
C9H12O |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
bicyclo[4.2.1]non-7-en-9-one |
InChI |
InChI=1S/C9H12O/c10-9-7-3-1-2-4-8(9)6-5-7/h5-8H,1-4H2 |
Clé InChI |
ZHYGEBKAXXIIPD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C=CC(C1)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


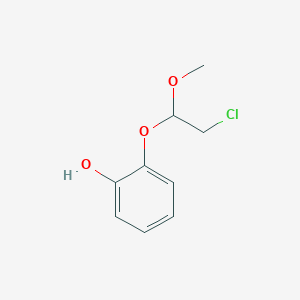
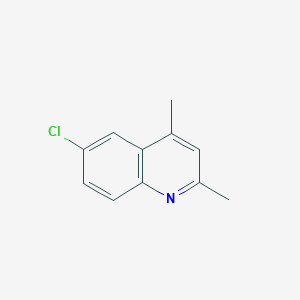
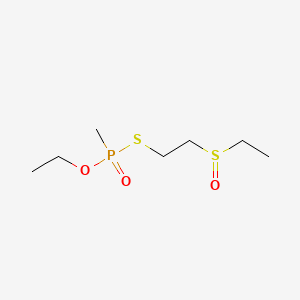
![1-Methyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene](/img/structure/B14653551.png)
![1,4,5,6-Tetrahydro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14653552.png)
![N-(2-Chloroethyl)-N'-[(pyridin-3-yl)methyl]urea](/img/structure/B14653563.png)

![Diethyl {[(diethoxyphosphoryl)amino]methyl}phosphonate](/img/structure/B14653571.png)
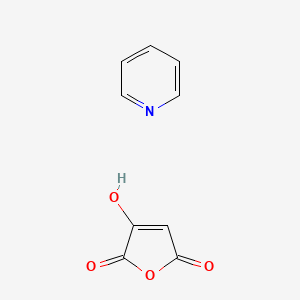
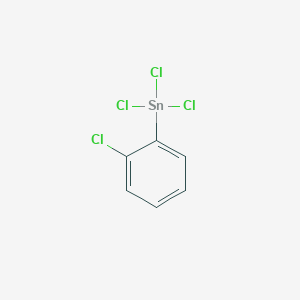
![N~1~,N~1~-Diethyl-N~4~-[2-(2,4,6-trinitrophenyl)ethyl]benzene-1,4-diamine](/img/structure/B14653587.png)
